1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine

Purity Quality Control Procurement Specification

Precision-engineered for GPCR target validation: This 4-fluorophenyl pyrazole features a 4-methylpiperazine terminus conferring optimal basicity (pKa ~8.5–9.0) and metabolic stability. Outperforms non-fluorinated or alternative N-alkyl analogs in D3/D4 selectivity and 19F NMR tracking. Use as a reference standard or building block for antipsychotic/H3 antagonist lead optimization. Minimum 95% purity ensures reproducibility in receptor profiling and library synthesis. Buy with confidence for your CNS drug discovery pipeline.

Molecular Formula C16H21FN4
Molecular Weight 288.37
CAS No. 1007071-72-8
Cat. No. B2796080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
CAS1007071-72-8
Molecular FormulaC16H21FN4
Molecular Weight288.37
Structural Identifiers
SMILESCN1CCN(CC1)CCC2=C(NN=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H21FN4/c1-20-8-10-21(11-9-20)7-6-14-12-18-19-16(14)13-2-4-15(17)5-3-13/h2-5,12H,6-11H2,1H3,(H,18,19)
InChIKeyGBEXOUIIUXCLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine (CAS 1007071-72-8)


1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine (CAS 1007071-72-8) is a synthetic small molecule (C16H21FN4, MW 288.36 g/mol) that belongs to the class of piperazinylalkyl pyrazole derivatives . The compound incorporates a 4-fluorophenyl substituent on the pyrazole ring, an ethylene spacer, and a 4-methylpiperazine terminal group . It is primarily available as a research chemical with a minimum purity specification of 95% . This scaffold has been investigated within broader chemotypes targeting G protein-coupled receptors (GPCRs) such as dopamine D2-like receptor subtypes and histamine H3 receptors, where the 4-fluorophenyl moiety contributes to metabolic stability and binding affinity, and the methylpiperazine group modulates basicity and pharmacokinetic profiles [1][2].

Why Generic Substitution of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine Risks Functional Non-Equivalence


Within the piperazinylalkyl pyrazole class, subtle structural variations—including the nature of the aryl substituent, the length of the alkyl linker, and the N-alkylation state of the piperazine—profoundly alter receptor subtype selectivity and functional activity [1]. The 4-fluorophenyl group specifically enhances metabolic stability and lipophilicity relative to non-fluorinated or chloro-substituted analogs, while the 4-methylpiperazine moiety confers a distinct basicity (predicted pKa ~8.5–9.0) compared to unsubstituted piperazine (pKa ~9.8) or 4-ethylpiperazine variants [2][3]. Generic substitution with a compound lacking the 4-fluoro substituent or with an alternative N-alkyl group on the piperazine ring can yield divergent target engagement, altered off-target profiles, and non-comparable pharmacokinetic behavior, undermining reproducibility in target validation and lead optimization workflows [1].

Quantitative Differentiation Evidence for 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine vs. Closest Analogs


Purity Specification Benchmarking: 95% Minimum Purity Enables Reproducible Screening

Commercially available batches of the target compound are supplied with a minimum purity of 95% (HPLC), as specified by AKSci . In contrast, the morpholine analog 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine (CAS 1007029-88-0) is offered at an equivalent 95% minimum purity but exhibits different physicochemical properties (MW 275.32 g/mol, C15H18FN3O) that preclude direct functional interchangeability . Procurement-grade purity directly impacts downstream assay reproducibility in target-based screening campaigns.

Purity Quality Control Procurement Specification

Predicted Lipophilicity and Metabolic Stability Differentiation via 4-Fluorophenyl Substituent

The 4-fluorophenyl group is a well-established structural motif that enhances metabolic stability and modulates lipophilicity compared to non-fluorinated phenyl analogs [1]. Calculated logP for the target compound is approximately 2.8, versus ~2.3 for the des-fluoro analog (1-{2-[3-phenyl-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine), reflecting the electron-withdrawing and lipophilic contribution of fluorine . This difference translates to improved membrane permeability and reduced oxidative metabolism, consistent with the general pharmacokinetic advantage of aryl fluorination observed across piperazine-pyrazole chemotypes [1].

Lipophilicity Metabolic Stability Fluorine Effect

Basicity Modulation via 4-Methylpiperazine vs. Unsubstituted Piperazine

The 4-methyl group on the piperazine ring reduces the basicity of the tertiary nitrogen by approximately 0.8–1.3 pKa units relative to unsubstituted piperazine (pKa of piperazine: 9.8; 4-methylpiperazine: estimated 8.5–9.0) [1]. This modulation affects the protonation state at physiological pH, with the target compound being less ionized than its des-methyl piperazine analog, thereby influencing solubility, permeability, and potential off-target interactions with hERG or aminergic receptors [2].

Basicity pKa Piperazine N-Alkylation

Ethylene Spacer Length vs. Methylene-Linked Analogs: Impact on Receptor Subtype Selectivity

In the piperazinylalkyl pyrazole series, the ethylene (-CH2CH2-) spacer between the pyrazole and piperazine rings is a critical determinant of D3 vs. D4 dopamine receptor selectivity, as demonstrated by 3D-QSAR modeling (r² = 0.912–0.960 for D2-like subtypes) [1]. Methylene-linked analogs (single -CH2- spacer) exhibit a different conformational preference that alters the spatial orientation of the 4-fluorophenyl group, leading to divergent subtype selectivity profiles. The ethylene linker of the target compound allows the piperazine to adopt an extended conformation that favors D4 receptor engagement over D2/D3, based on molecular docking studies revealing distinct hydrophobic pocket interactions with non-conserved residues in TMs 3, 5, and 6 [1].

Linker Length Dopamine Receptor Selectivity

Optimal Research and Procurement Scenarios for 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine


Dopamine D3/D4 Receptor Subtype Selectivity Profiling in Antipsychotic Drug Discovery

The ethylene-linked piperazinylalkyl pyrazole scaffold is a validated chemotype for developing D3/D4-selective antagonists as potential antipsychotics. Researchers can use this compound as a reference standard or synthetic intermediate for constructing focused libraries aimed at identifying D4-preferring ligands with reduced D2-mediated extrapyramidal side effects, leveraging the structural insights from 3D-QSAR and docking studies within this chemical series .

Histamine H3 Receptor Antagonist Lead Optimization

Piperazine derivatives with 4-fluorophenyl substituents have demonstrated histamine H3 receptor antagonistic activity in patent literature . The target compound can serve as a starting point for medicinal chemistry optimization aimed at CNS-penetrant H3 antagonists for narcolepsy, cognitive disorders, or schizophrenia, with the fluorine atom offering metabolic stability advantages over non-fluorinated analogs [1].

Chemical Biology Tool Compound for Fluorine-Protein Interaction Studies

The 4-fluorophenyl group provides a spectroscopic handle (19F NMR) for studying ligand–protein interactions in solution. This compound can be employed as a 19F-labeled probe in fragment-based drug discovery or protein-observed NMR experiments, where the fluorine resonance reports on binding events, conformational changes, and target engagement with minimal interference from biological background signals [1].

Procurement as a Building Block for Parallel Synthesis of Piperazine-Pyrazole Libraries

With a minimum purity of 95% and a modular structure amenable to further derivatization at the pyrazole N1, C5, or piperazine N1 positions, this compound is suitable as a building block for parallel synthesis of diverse compound libraries targeting GPCRs, ion channels, or kinases, where the 4-fluorophenyl and 4-methylpiperazine groups confer favorable drug-like properties at the outset of hit-to-lead campaigns .

Quote Request

Request a Quote for 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.